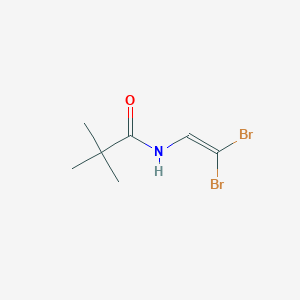
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a dibromoethenyl group attached to a dimethylpropanamide backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dibromoethenyl compounds with 2,2-dimethylpropanamide under controlled conditions. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under an argon atmosphere at low temperatures (2-3°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Halogen Exchange: The dibromoethenyl group can be transformed into other halogenated analogs through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium tribromide for halogen exchange and various oxidizing or reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield 2,2-dichloroethenyl or 2,2-diiodoethenyl analogs, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Scientific Research Applications
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its dibromoethenyl group. This group can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide include:
- N-(2,2-Dibromoethenyl)phenylmethanesulfonamide
- 2-(2,2-Dibromoethenyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
Properties
CAS No. |
116177-57-2 |
|---|---|
Molecular Formula |
C7H11Br2NO |
Molecular Weight |
284.98 g/mol |
IUPAC Name |
N-(2,2-dibromoethenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H11Br2NO/c1-7(2,3)6(11)10-4-5(8)9/h4H,1-3H3,(H,10,11) |
InChI Key |
BMIHDKGYXTYQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


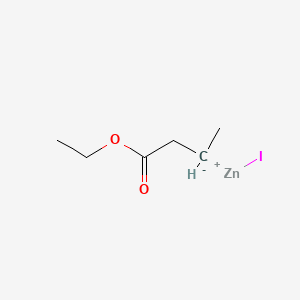

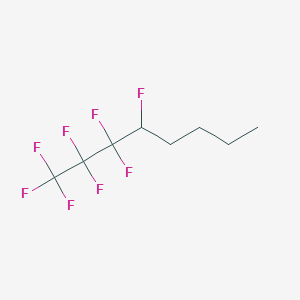
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
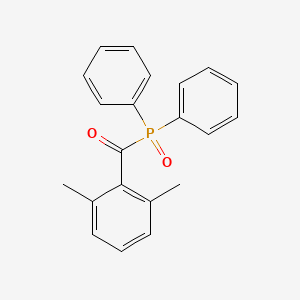
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
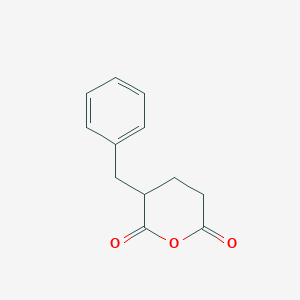
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
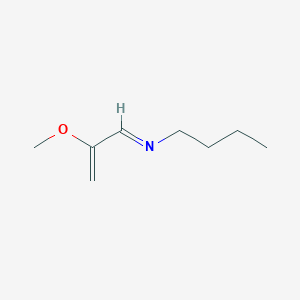
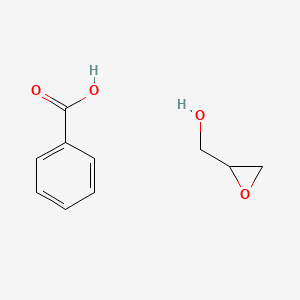
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
